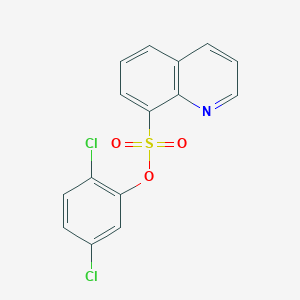

2,5-Dichlorophenyl 8-quinolinesulfonate

Description

2,5-Dichlorophenyl 8-quinolinesulfonate is an organosulfur compound featuring a quinoline backbone sulfonated at the 8-position and esterified with a 2,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.

Properties

Molecular Formula |

C15H9Cl2NO3S |

|---|---|

Molecular Weight |

354.2 g/mol |

IUPAC Name |

(2,5-dichlorophenyl) quinoline-8-sulfonate |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)13(9-11)21-22(19,20)14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |

InChI Key |

HSBOLXCMNJLXRJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,5-dichlorophenyl 8-quinolinesulfonate can be categorized based on variations in the aryl group or the sulfonate backbone. Below is a systematic comparison:

Chlorophenyl Sulfonate Derivatives

2,4-Dichlorophenyl 8-Quinolinesulfonate

- Structural Difference : Chlorine substituents at the 2- and 4-positions of the phenyl ring.

- Impact on Properties : The 2,4-dichloro substitution reduces steric hindrance compared to the 2,5-isomer, leading to higher solubility in polar solvents. However, it exhibits lower thermal stability due to weaker intramolecular interactions .

3,5-Dichlorophenyl 8-Quinolinesulfonate

- Structural Difference : Chlorines at the 3- and 5-positions.

- Impact on Properties : Symmetrical substitution enhances crystallinity but decreases reactivity in nucleophilic substitution reactions. This isomer also shows reduced bioactivity in pesticidal assays compared to 2,5-dichlorophenyl derivatives .

Quinoline-Based Analogs

8-Quinolinesulfonic Acid (Free Acid Form)

- Structural Difference : Lacks the dichlorophenyl ester group.

- Impact on Properties : Higher water solubility but lower membrane permeability. The free acid form is less stable in acidic environments due to protonation of the sulfonate group .

2,5-Dichlorophenyl 5-Quinolinesulfonate

Dichlorophenyl Urea Derivatives (Indirect Analogs)

These exhibit distinct properties:

- Bioactivity: Urea derivatives are primarily herbicidal, acting as photosynthesis inhibitors, whereas sulfonates like 2,5-dichlorophenyl 8-quinolinesulfonate show broader antifungal activity .

- Stability : Sulfonate esters are more hydrolytically stable than ureas in alkaline conditions due to stronger S–O bonds .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 2,5-Dichlorophenyl 8-quinolinesulfonate | 3.2 | 145–148 | 0.12 |

| 2,4-Dichlorophenyl 8-quinolinesulfonate | 2.8 | 132–135 | 0.45 |

| 3,5-Dichlorophenyl 8-quinolinesulfonate | 3.5 | 160–163 | 0.08 |

| 8-Quinolinesulfonic acid | 1.1 | >300 (decomposes) | 12.3 |

Research Findings and Mechanistic Insights

- Electronic Effects : The 2,5-dichloro substitution on the phenyl ring enhances electrophilicity at the sulfonate ester linkage, facilitating hydrolysis in acidic media compared to analogs with chlorine at other positions .

- Structure-Activity Relationships: Antifungal activity correlates with lipophilicity (LogP), with 2,5-dichlorophenyl 8-quinolinesulfonate achieving optimal membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.